molecular formula C12H16OS B7997043 S-4-iso-Butylphenylthioacetate

S-4-iso-Butylphenylthioacetate

Cat. No.: B7997043
M. Wt: 208.32 g/mol
InChI Key: DQQZLIMLBKYGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-4-iso-Butylphenylthioacetate is an organic compound with the molecular formula C12H16OS It is a thioester derivative of iso-butylphenyl, characterized by the presence of a sulfur atom bonded to an acetyl group and a phenyl ring substituted with an iso-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-4-iso-Butylphenylthioacetate typically involves the reaction of iso-butylphenylthiol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of acetyl chloride, resulting in the formation of the thioester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding thiol and alcohol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The thioester group in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

S-4-iso-Butylphenylthioacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive thioester group.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of S-4-iso-Butylphenylthioacetate involves its reactivity as a thioester. The thioester bond is susceptible to nucleophilic attack, making it a useful intermediate in various chemical reactions. In biological systems, thioesters can act as acylating agents, modifying proteins and enzymes by transferring the acyl group to nucleophilic residues such as cysteine or serine.

Comparison with Similar Compounds

    Phenylthioacetate: Similar structure but lacks the iso-butyl substitution.

    Benzylthioacetate: Contains a benzyl group instead of an iso-butyl group.

    Methylthioacetate: Contains a methyl group instead of an iso-butyl group.

Uniqueness: S-4-iso-Butylphenylthioacetate is unique due to the presence of the iso-butyl group, which can influence its reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other thioester derivatives.

Properties

IUPAC Name

S-[4-(2-methylpropyl)phenyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQZLIMLBKYGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.